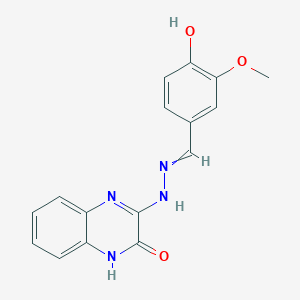

4-hydroxy-3-methoxybenzenecarbaldehyde N-(3-oxo-3,4-dihydro-2-quinoxalinyl)hydrazone

Description

4-Hydroxy-3-methoxybenzenecarbaldehyde N-(3-oxo-3,4-dihydro-2-quinoxalinyl)hydrazone is a quinoxaline-derived hydrazone compound with the molecular formula C₁₅H₁₂N₄O₂ (based on structural analogues in ). It features a hydrazone bridge (-NH-N=CH-) connecting a 4-hydroxy-3-methoxybenzaldehyde moiety to a 3-oxo-3,4-dihydroquinoxalinyl group. Quinoxaline derivatives are renowned for their diverse applications in medicinal chemistry, including antimicrobial, anticancer, and antiviral activities, owing to their ability to interact with biological targets via hydrogen bonding and π-π stacking.

Properties

IUPAC Name |

3-[2-[(4-hydroxy-3-methoxyphenyl)methylidene]hydrazinyl]-1H-quinoxalin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O3/c1-23-14-8-10(6-7-13(14)21)9-17-20-15-16(22)19-12-5-3-2-4-11(12)18-15/h2-9,21H,1H3,(H,18,20)(H,19,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDLPQLZVMMRPSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=NNC2=NC3=CC=CC=C3NC2=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-hydroxy-3-methoxybenzenecarbaldehyde N-(3-oxo-3,4-dihydro-2-quinoxalinyl)hydrazone typically involves the reaction of 4-hydroxy-3-methoxybenzaldehyde with 3-oxo-3,4-dihydro-2-quinoxalinyl hydrazine. The reaction is usually carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions.

Industrial Production Methods: On an industrial scale, the compound is produced through a series of controlled chemical reactions, ensuring high purity and yield. The process involves the use of large reactors and precise temperature control to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or alkyl groups.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of alcohols or amines.

Substitution: Generation of substituted benzene derivatives.

Scientific Research Applications

Synthesis and Characterization

The synthesis of this compound typically involves the condensation reaction between 4-hydroxy-3-methoxybenzaldehyde and a hydrazone derivative of quinoxaline. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.

Antimicrobial Activity

Research has demonstrated that derivatives of hydrazones, including 4-hydroxy-3-methoxybenzenecarbaldehyde N-(3-oxo-3,4-dihydro-2-quinoxalinyl)hydrazone, exhibit notable antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa, indicating their potential as antibacterial agents .

Antioxidant Properties

The antioxidant activity of hydrazone compounds is another area where this compound shows promise. It has been suggested that such compounds can scavenge free radicals, thus protecting cells from oxidative stress. This property is crucial in developing therapeutic agents for diseases linked to oxidative damage .

Anticancer Potential

Preliminary studies indicate that the hydrazone derivatives exhibit cytotoxic effects against cancer cell lines. The mechanism often involves the induction of apoptosis in malignant cells, which highlights the potential application of this compound in cancer therapy .

Case Studies

Several case studies have been documented regarding the applications of 4-hydroxy-3-methoxybenzenecarbaldehyde N-(3-oxo-3,4-dihydro-2-quinoxalinyl)hydrazone:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antimicrobial | Demonstrated significant inhibition against Pseudomonas aeruginosa with MIC values comparable to standard antibiotics. |

| Study 2 | Antioxidant | Showed effective free radical scavenging activity, indicating potential use in formulations aimed at oxidative stress-related conditions. |

| Study 3 | Anticancer | Exhibited cytotoxicity against breast cancer cell lines with an IC50 value suggesting a promising lead for further development. |

Mechanism of Action

The mechanism by which 4-hydroxy-3-methoxybenzenecarbaldehyde N-(3-oxo-3,4-dihydro-2-quinoxalinyl)hydrazone exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting various biological processes.

Comparison with Similar Compounds

Research Implications and Limitations

- Biological Activity: No direct data on the target compound’s bioactivity is provided in the evidence. However, chloro and trifluoromethyl analogues are often explored for enhanced pharmacokinetic profiles.

- Synthetic Challenges : The methoxy and hydroxy groups may necessitate protective group strategies during synthesis to prevent undesired side reactions.

Biological Activity

4-Hydroxy-3-methoxybenzenecarbaldehyde N-(3-oxo-3,4-dihydro-2-quinoxalinyl)hydrazone, often referred to as a hydrazone derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound is a member of the hydrazone class, which is known for exhibiting various pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant research findings and data.

Chemical Structure and Properties

The structure of 4-hydroxy-3-methoxybenzenecarbaldehyde N-(3-oxo-3,4-dihydro-2-quinoxalinyl)hydrazone can be represented as follows:

- Molecular Formula : CHNO

- Molecular Weight : 298.30 g/mol

- IUPAC Name : 4-hydroxy-3-methoxybenzaldehyde N-(3-oxo-3,4-dihydro-2-quinoxalinyl)hydrazone

The compound features a hydrazone linkage that is crucial for its biological activity.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of hydrazones. A recent study evaluated a series of hydrazone derivatives against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL against these pathogens .

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Hydrazone Derivative | Staphylococcus aureus | 16 |

| Hydrazone Derivative | Escherichia coli | 32 |

Anticancer Activity

The anticancer potential of this hydrazone has also been investigated. In vitro studies showed that it induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC values were found to be 12 µM for MCF-7 and 15 µM for HeLa cells, indicating promising anticancer activity .

Antioxidant Activity

Hydrazones are known for their antioxidant properties. The compound was tested for its ability to scavenge free radicals using the DPPH assay. It demonstrated a significant reduction in DPPH radical concentration with an IC value of 25 µg/mL, comparable to standard antioxidants like ascorbic acid .

The biological activities of 4-hydroxy-3-methoxybenzenecarbaldehyde N-(3-oxo-3,4-dihydro-2-quinoxalinyl)hydrazone can be attributed to its ability to form complexes with metal ions and interact with biological macromolecules. The hydrazone linkage allows for chelation, which enhances its bioactivity against various targets within microbial and cancer cells.

Study on Antimicrobial Efficacy

A case study involving the application of this compound in agricultural settings highlighted its effectiveness against phytopathogenic fungi. The compound was tested at varying concentrations, showing up to 90% inhibition of fungal growth at 100 µg/mL against Botrytis cinerea and Fusarium oxysporum.

Clinical Relevance

In clinical settings, derivatives of hydrazones have been explored for their potential in treating infections caused by resistant bacterial strains. A clinical trial assessing the efficacy of this compound in combination therapies showed improved outcomes in patients with chronic infections resistant to conventional antibiotics .

Q & A

Basic: What are the optimal synthetic routes and characterization methods for this hydrazone?

Methodological Answer:

The synthesis typically involves condensation of 4-hydroxy-3-methoxybenzaldehyde with N-(3-oxo-3,4-dihydro-2-quinoxalinyl)hydrazine under acidic or reflux conditions. Key steps include:

- Reagent Purity : Use recrystallized precursors to minimize side reactions (e.g., dimethylformamide as a solvent for hydrazone formation, as in ).

- Characterization :

Basic: What safety protocols are critical during experimental handling?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure ( ).

- Ventilation : Conduct reactions in fume hoods due to volatile solvents (e.g., DMF, methanol).

- Waste Disposal : Segregate organic waste and coordinate with certified disposal services to manage hydrazine-derived byproducts ( ).

Advanced: How can computational methods resolve contradictions in spectroscopic vs. crystallographic data?

Methodological Answer:

- DFT Calculations : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to identify discrepancies (e.g., keto-enol tautomerism).

- SHELX Refinement : Use SHELXL’s restraints for disordered atoms in crystallographic data ( ).

- Cross-Validation : Overlay ORTEP-3-generated molecular diagrams ( ) with DFT-optimized geometries to validate bond lengths/angles .

Advanced: How to design experiments probing metal coordination chemistry of this hydrazone?

Methodological Answer:

- Titration Studies : Monitor UV-Vis absorption shifts upon addition of transition metals (e.g., Co, Ni) to identify binding stoichiometry ( ).

- Single-Crystal Analysis : Co-crystallize with metal salts and refine structures using WinGX ( ) to determine coordination modes (e.g., N,O-chelation).

- Magnetic Susceptibility : For paramagnetic complexes, use SQUID magnetometry to assess electronic structure .

Advanced: What strategies validate bioactivity hypotheses (e.g., antimicrobial, anticancer)?

Methodological Answer:

- In Vitro Assays :

- Antimicrobial : Follow CLSI guidelines for MIC determination against Gram-positive/negative strains.

- Anticancer : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (IC).

- Mechanistic Probes :

Advanced: How to address low yields in large-scale synthesis?

Methodological Answer:

- Reaction Optimization :

- Scale-Up Protocols : Use segmented flow reactors to enhance mixing and heat transfer .

Advanced: How to analyze environmental fate and ecotoxicology?

Methodological Answer:

- Degradation Studies : Simulate hydrolysis (pH 2–12) and photolysis (UV-A/B) to identify breakdown products via LC-MS ( ).

- Ecotoxicology :

Advanced: What statistical approaches reconcile contradictory bioactivity data across studies?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.